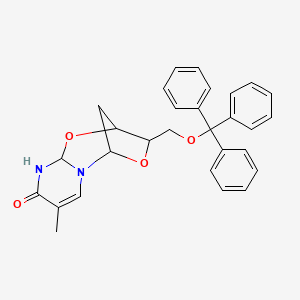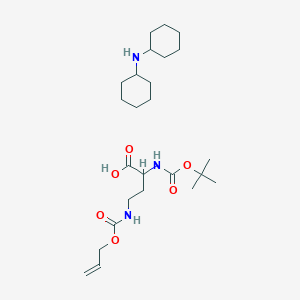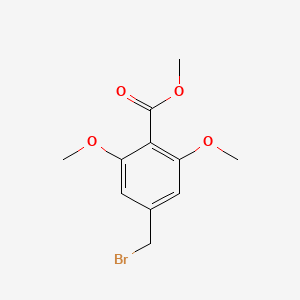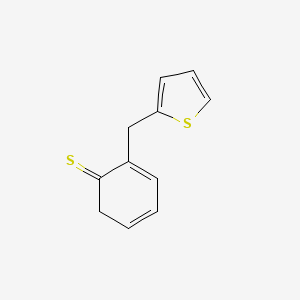
Cefdinir impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefdinir impurity E is a byproduct found in the synthesis of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir is used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, and soft tissues. Impurities such as this compound can arise during the manufacturing process and need to be identified and controlled to ensure the safety and efficacy of the final pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Cefdinir impurity E involves multiple synthetic stepsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to optimize the yield and purity of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound is closely monitored using advanced analytical techniques like high-performance liquid chromatography (HPLC). These methods help in isolating and characterizing impurities to ensure they remain within acceptable limits. The use of preparative HPLC allows for the isolation of this compound from crude samples of Cefdinir .
Analyse Des Réactions Chimiques
Types of Reactions: Cefdinir impurity E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the chemical structure of the impurity, leading to the formation of different byproducts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like methanol and acetonitrile. Reaction conditions, including temperature and pH, are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfoxides, while reduction reactions can result in the formation of reduced derivatives .
Applications De Recherche Scientifique
Cefdinir impurity E has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for analytical method development and validation. In biology, it helps in studying the metabolic pathways and degradation products of Cefdinir. In medicine, understanding the impurities in pharmaceutical products is crucial for ensuring their safety and efficacy .
Mécanisme D'action
The mechanism of action of Cefdinir impurity E is closely related to that of Cefdinir. Cefdinir works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This inhibition prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death . While this compound may not have the same therapeutic effects, its presence and behavior in the body are important for understanding the overall pharmacokinetics and pharmacodynamics of Cefdinir .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Cefdinir impurity E include other cephalosporin impurities such as Cefdinir impurity A, Cefdinir impurity B, and Cefdinir impurity C. These impurities share structural similarities with Cefdinir and arise during its synthesis .
Uniqueness: this compound is unique in its specific chemical structure and the conditions under which it forms. Its identification and characterization are essential for ensuring the quality of Cefdinir as a pharmaceutical product. The unique properties of this compound also make it a valuable reference standard in analytical chemistry .
Propriétés
Formule moléculaire |
C14H13N5O5S2 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-(9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20) |
Clé InChI |
UEHIFMGCXPDQOP-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid](/img/structure/B13396489.png)
![3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide](/img/structure/B13396491.png)
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13396492.png)




![N-cyclohexylcyclohexanamine;2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B13396528.png)
![1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[methyl-[(2S)-oxiran-2-yl]amino]anthracene-9,10-dione](/img/structure/B13396545.png)
![1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodiumsalt](/img/structure/B13396560.png)

![2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,ethyl ester,[2R-[1(S*), 2alpha, 4beta]]-](/img/structure/B13396566.png)
![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13396569.png)
![6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13396571.png)
